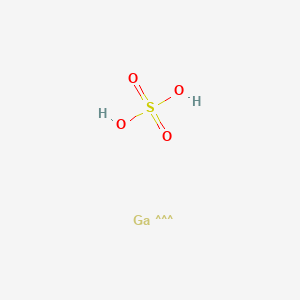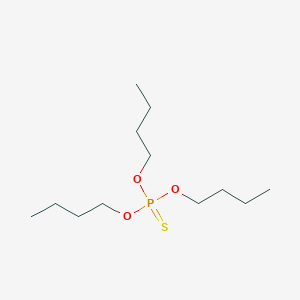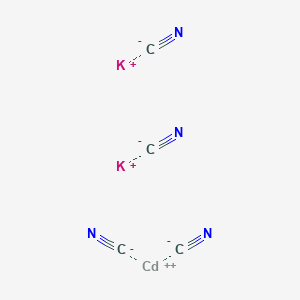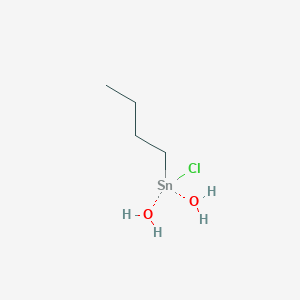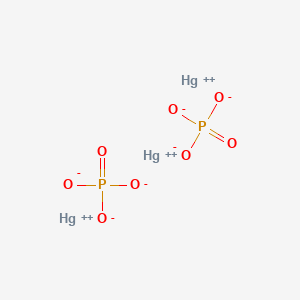
Mercury phosphate
概要
説明
Mercury phosphate is an inorganic compound with the chemical formula Hg₃(PO₄)₂ It is composed of mercury and phosphate ions This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry
準備方法
Synthetic Routes and Reaction Conditions: Mercury phosphate can be synthesized through various methods. One common approach involves the reaction of mercury(II) nitrate with sodium phosphate in an aqueous solution. The reaction proceeds as follows: [ 3 Hg(NO₃)₂ + 2 Na₃PO₄ \rightarrow Hg₃(PO₄)₂ + 6 NaNO₃ ]
In this reaction, mercury(II) nitrate and sodium phosphate are mixed in stoichiometric amounts in water. The resulting precipitate of this compound is then filtered, washed, and dried.
Industrial Production Methods: Industrial production of this compound typically involves similar chemical reactions but on a larger scale. The reaction conditions, such as temperature and concentration, are carefully controlled to optimize yield and purity. Industrial processes may also involve additional purification steps to remove impurities and ensure the quality of the final product.
化学反応の分析
Types of Reactions: Mercury phosphate undergoes various chemical reactions, including:
Oxidation: Mercury in this compound can be oxidized to higher oxidation states under specific conditions.
Reduction: this compound can be reduced to elemental mercury using reducing agents such as stannous chloride.
Substitution: this compound can participate in substitution reactions where phosphate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like stannous chloride or sodium borohydride are commonly employed.
Substitution: Reactions with other salts in aqueous solutions can lead to the exchange of phosphate ions.
Major Products Formed:
Oxidation: Higher oxidation state mercury compounds.
Reduction: Elemental mercury and by-products depending on the reducing agent used.
Substitution: New compounds with different anions replacing phosphate.
科学的研究の応用
Mercury phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving mercury compounds.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Studied for its potential use in medical diagnostics and treatments, particularly in the context of mercury toxicity and detoxification.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
作用機序
Mercury phosphate can be compared with other mercury-containing compounds such as:
Mercury(II) chloride (HgCl₂): Known for its high solubility and toxicity, commonly used in laboratory settings.
Mercury(II) oxide (HgO): A red or yellow solid used in various chemical reactions and industrial applications.
Mercury(II) sulfide (HgS): Found naturally as the mineral cinnabar, used in pigments and mercury extraction.
Uniqueness of this compound: this compound is unique due to its specific chemical composition and properties. Unlike other mercury compounds, it contains phosphate ions, which can influence its reactivity and applications. Its relatively lower solubility compared to mercury(II) chloride makes it less toxic in certain contexts, but it still poses significant risks due to the presence of mercury.
類似化合物との比較
- Mercury(II) chloride (HgCl₂)
- Mercury(II) oxide (HgO)
- Mercury(II) sulfide (HgS)
- Mercury(II) nitrate (Hg(NO₃)₂)
特性
IUPAC Name |
mercury(2+);diphosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Hg.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUMSHUWKXQLDT-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Hg+2].[Hg+2].[Hg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Hg3O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80909022 | |
| Record name | Mercury phosphate (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80909022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7782-66-3, 10451-12-4 | |
| Record name | Mercury phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, mercury salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010451124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury phosphate (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80909022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, mercury salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


